

comparative studies of decaprenoxanthin production in various bacterial species

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Compound of Interest

Compound Name: Decaprenoxanthin

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A Comparative Guide to Decaprenoxanthin Production in Bacteria

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **decaprenoxanthin** production across various bacterial species, with a focus on quantitative yields and the underlying biosynthetic pathways. **Decaprenoxanthin**, a C50 carotenoid, is a subject of growing interest due to its potential applications as a potent antioxidant and UV protectant. This document summarizes key production data, details common experimental protocols, and visualizes the essential biological and methodological workflows to support further research and development.

Quantitative Comparison of Decaprenoxanthin Production

The majority of research on **decaprenoxanthin** production has centered on *Corynebacterium glutamicum*, a gram-positive soil bacterium recognized as safe (GRAS) and widely used in industrial biotechnology.^[1] While other species, such as those from the genera *Arthrobacter* and *Microbacterium*, are known to produce **decaprenoxanthin**, comprehensive quantitative data for these organisms is less prevalent in current literature.^{[2][3][4]}

Metabolic engineering has significantly enhanced **decaprenoxanthin** yields in *C. glutamicum*. The following table summarizes production data from wild-type and various engineered strains,

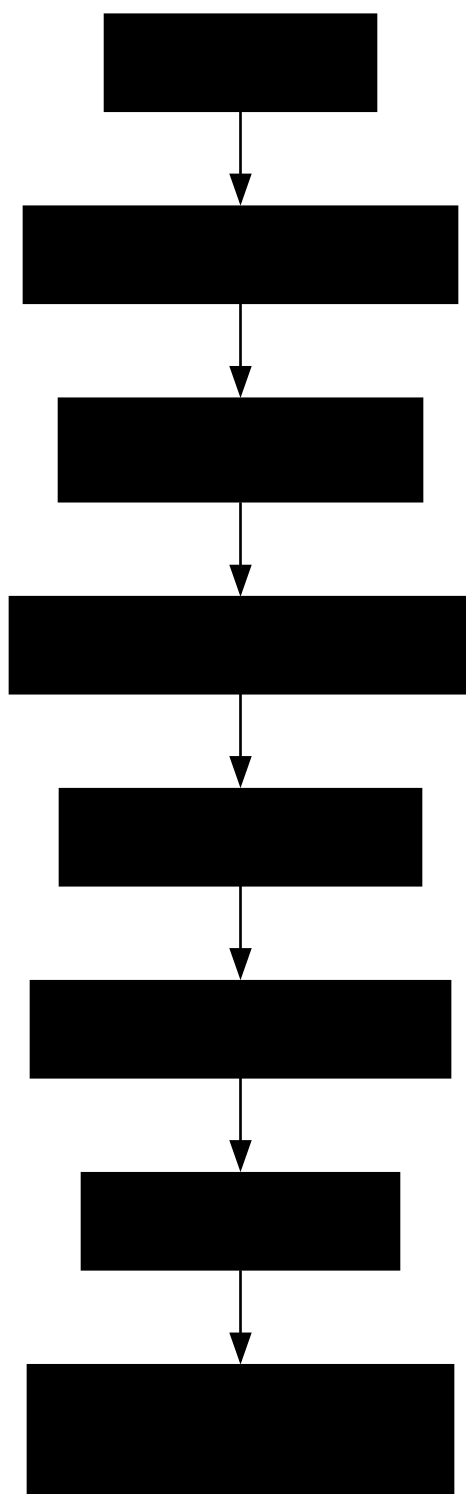
showcasing the impact of genetic modifications on production titers.

Bacterial Strain	Key Genetic Modification(s)	Decaprenoxanthin Yield	Reference(s)
Corynebacterium glutamicum WT	Wild-Type	Low / Baseline Levels	[5] [6]
C. glutamicum Engineered Strain 1	Plasmid-based overexpression of crtE, crtB, crtI, crtY, and crtEb	20-fold increase vs. WT	[5]
C. glutamicum Engineered Strain 2	Genome editing & plasmid-based overexpression of carotenogenic genes	230 mg/L (shake flask)	[7]
C. glutamicum Engineered Strain 2	Genome editing & plasmid-based overexpression of carotenogenic genes	1450 mg/L (fed-batch)	[7]
C. glutamicum Engineered Strain 2	Genome editing & plasmid-based overexpression of carotenogenic genes	12.6 mg/g (biomass specific yield)	[7]
Arthrobacter glacialis	Wild-Type	7% of total carotenoids (absolute yield not specified)	[2]
Microbacterium sp. (Clip185)	Wild-Type	Production confirmed (quantitative data not available)	[4]

Decaprenoxanthin Biosynthesis Pathway

Decaprenoxanthin synthesis in bacteria like *Corynebacterium glutamicum* begins with precursors from the central metabolism, which enter the non-mevalonate, or methylerythritol

phosphate (MEP), pathway to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[8][9] These C5 building blocks are sequentially condensed to form the C40 carotenoid lycopene. The pathway is then extended by a unique set of enzymes that elongate and cyclize the C40 backbone to produce the final C50 **decaprenoxanthin**.



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